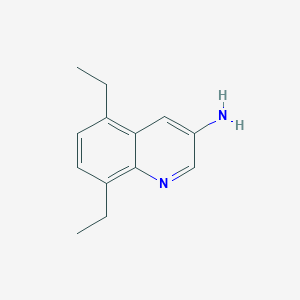

5,8-Diethylquinolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

5,8-diethylquinolin-3-amine |

InChI |

InChI=1S/C13H16N2/c1-3-9-5-6-10(4-2)13-12(9)7-11(14)8-15-13/h5-8H,3-4,14H2,1-2H3 |

InChI Key |

YOQQABHKCJVJPW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=C(C=NC2=C(C=C1)CC)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5,8 Diethylquinolin 3 Amine

Retrosynthetic Analysis and Key Disconnections for 5,8-Diethylquinolin-3-amine

A retrosynthetic analysis of this compound reveals two primary disconnections that simplify the molecule into more readily available precursors. The most logical approach involves:

C-N Bond Disconnection: The primary disconnection is the bond between the quinoline (B57606) C3 position and the nitrogen of the amine group. This simplifies the target molecule into a 5,8-diethylquinoline core bearing a suitable leaving group (X, typically a halogen like Br or Cl) at the 3-position and an ammonia (B1221849) equivalent. This transformation points towards late-stage amination strategies.

Quinoline Ring Disconnection: The second disconnection breaks down the 5,8-diethylquinoline-3-halide intermediate. Established quinoline syntheses, such as the Doebner-Miller or Skraup reactions, are ideal for this step. This disconnection cleaves the pyridine (B92270) portion of the fused ring system, leading back to a substituted aniline (B41778)—in this case, 2,5-diethylaniline (B12005176)—and a three-carbon building block, such as acrolein or glycerol (B35011).

This two-stage retrosynthetic pathway provides a clear and logical roadmap for the synthesis, separating the challenge of forming the substituted bicyclic core from the subsequent functionalization at the C3 position.

Foundational Quinoline Ring Formation Strategies for this compound Precursors

The formation of the quinoline ring is the foundational step in the synthesis. Classic condensation and cyclization reactions provide robust methods for constructing the required 5,8-diethylquinoline scaffold from a 2,5-diethylaniline precursor.

The Doebner-Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds. wikipedia.orgdrugfuture.com This reaction is essentially a modification of the Skraup synthesis but can be more flexible. slideshare.net To generate a 5,8-diethylquinoline precursor, 2,5-diethylaniline would be treated with an α,β-unsaturated aldehyde or ketone, such as acrolein. The acrolein can be generated in situ from the dehydration of glycerol, similar to the Skraup synthesis.

The reaction proceeds through the following key steps:

Conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.

Acid-catalyzed cyclization of the resulting intermediate.

Dehydration and subsequent oxidation to yield the aromatic quinoline ring.

Lewis acids or Brønsted acids are typically employed as catalysts to facilitate the cyclization and dehydration steps. wikipedia.org

| Reaction | Aniline Precursor | Carbonyl Source | Catalyst/Conditions | Product |

| Doebner-Miller | 2,5-Diethylaniline | α,β-Unsaturated Aldehyde (e.g., acrolein) | Lewis Acid (e.g., SnCl₄) or Brønsted Acid (e.g., HCl, H₂SO₄) | 5,8-Diethylquinoline |

The Skraup synthesis is a classic and powerful method for constructing the quinoline skeleton. wikipedia.orgorganicreactions.org In its archetypal form, it involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgslideshare.net For the synthesis of a 5,8-diethylquinoline precursor, 2,5-diethylaniline would serve as the starting material.

The mechanism involves the acid-catalyzed dehydration of glycerol to form the highly reactive intermediate, acrolein. iipseries.orgpharmaguideline.com The 2,5-diethylaniline then undergoes a Michael addition with the acrolein, followed by an acid-catalyzed cyclization and dehydration. Finally, an oxidizing agent is required to aromatize the resulting dihydroquinoline intermediate to the stable quinoline ring. pharmaguideline.com While effective, the reaction is known for being highly exothermic and potentially violent, often requiring the presence of a moderator like ferrous sulfate. wikipedia.org

| Reaction | Aniline Precursor | Reagents | Oxidizing Agent | Product |

| Skraup Synthesis | 2,5-Diethylaniline | Glycerol, H₂SO₄ | Nitrobenzene or Arsenic Acid | 5,8-Diethylquinoline |

Targeted Amination and Alkylation Protocols for the Diethylamine (B46881) Moiety in this compound Synthesis

Once the 5,8-diethylquinoline core is synthesized, the next critical step is the introduction of the amine group at the C3 position. This is typically achieved by first halogenating the quinoline at the desired position, followed by a substitution or coupling reaction.

Nucleophilic aromatic substitution (SNAr) is a potential pathway for introducing the amino group. This method requires a precursor such as 3-bromo- or 3-chloro-5,8-diethylquinoline. In quinoline systems, the C2 and C4 positions are highly activated toward nucleophilic attack, making direct substitution at C3 more challenging. quimicaorganica.orgyoutube.com

However, under forcing conditions (high temperature and pressure) or with highly activated nucleophiles, SNAr at C3 can be achieved. The reaction would involve treating the 3-halo-5,8-diethylquinoline with an ammonia source or a protected amine. The mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the C3 carbon to form a negatively charged Meisenheimer-type intermediate, which then expels the halide ion to restore aromaticity. quimicaorganica.org The electron-withdrawing nature of the quinoline nitrogen atom helps stabilize the intermediate, but its effect is less pronounced at C3 compared to C2 and C4.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a more modern, efficient, and milder alternative to classical SNAr for C-N bond formation. mdpi.comnih.gov This methodology has been successfully applied to the amination of various haloquinolines. mdpi.comnih.gov

The reaction involves coupling a 3-halo-5,8-diethylquinoline with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success and can influence reaction rates and yields. Bidentate ligands like BINAP or monodentate ligands like DavePhos have been used effectively in the amination of challenging chloroquinoline substrates. nih.gov

The catalytic cycle generally involves:

Oxidative addition of the palladium(0) complex to the haloquinoline.

Coordination of the amine to the resulting palladium(II) complex.

Deprotonation by the base to form a palladium-amido complex.

Reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst.

This method's broad substrate scope and tolerance for various functional groups make it a highly reliable strategy for the final amination step. acs.org

| Method | Substrate | Reagents | Catalyst/Ligand Example | Product |

| Buchwald-Hartwig Amination | 3-Halo-5,8-diethylquinoline | Amine Source, Base (e.g., NaOtBu) | Pd₂(dba)₃ / BINAP or DavePhos | This compound |

Derivatization Strategies for Functionalizing the this compound Core

The derivatization of the this compound scaffold is pivotal for exploring its chemical space and developing new analogues. Strategies can be broadly categorized by their focus: either on the quinoline ring itself or on its substituents.

Regioselective Functionalization of the Quinoline Ring System

The functionalization of the quinoline core is a powerful tool in synthetic chemistry, allowing for the precise introduction of various functional groups to modify the molecule's properties. rsc.org Transition metal-catalyzed C-H activation has emerged as the most attractive and environmentally friendly strategy for achieving regioselective functionalization of quinolines. mdpi.comnih.gov

Several positions on the quinoline ring are potential targets for functionalization. The selection of catalysts, directing groups, and reaction conditions can significantly influence the outcome of these transformations. rsc.org For instance, the nitrogen atom of the quinoline N-oxide can direct palladium-catalyzed arylation to the C2 position. mdpi.com Magnesiation, using reagents like TMPMgCl·LiCl, offers an alternative route, enabling functionalization at positions that might otherwise be difficult to access, such as C2, C3, and C4. acs.org

For a molecule like this compound, the existing substituents would play a crucial role in directing further reactions. The amine group at C3 is an activating group, while the ethyl groups at C5 and C8 introduce both steric hindrance and weak electronic effects. The peri-interaction between the C8-ethyl group and the quinoline nitrogen could influence the accessibility of certain reagents. Methodologies that functionalize the C(sp³)–H bond of 8-alkylquinolines using rhodium catalysts could be adapted to modify the C8-ethyl group specifically. rsc.org

Below is a table summarizing potential regioselective functionalization methods applicable to the quinoline system.

| Method | Target Position(s) | Catalyst/Reagent | Key Features |

| C-H Arylation | C2 | Pd(OAc)₂ | Utilizes a quinoline N-oxide intermediate as a directing group. mdpi.com |

| C-H Alkenylation | C2 | FeSO₄ | Iron-catalyzed reaction on quinoline-N-oxides, with water as the only byproduct. rsc.org |

| Direct Magnesiation | C2, C3, C4, C8 | TMPMgCl·LiCl, TMP₂Mg·2LiCl | Allows for sequential functionalization and tolerates sensitive functional groups like esters and ketones. acs.org |

| C(sp³)–H Alkylation | C8-alkyl group | Rh(III) catalyst | Enables functionalization of the unactivated C-H bond on an alkyl substituent at the C8 position. rsc.org |

Modifications and Analog Synthesis of the Substituents

Beyond the core ring, the substituents of this compound—the C3-amine and the C5/C8-diethyl groups—offer avenues for modification.

Modifications of the 3-Amine Group: The primary amine at the C3 position is a versatile functional handle. Standard amine derivatization techniques can be readily applied. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion of the amine to a diazonium salt, which can then be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions to introduce halides, cyano groups, or hydroxyl groups.

A dual derivatization scheme can enhance analyte proton affinity and hydrophobicity, which is useful in analytical contexts. nih.gov

Modifications of the 5,8-Diethyl Groups: Functionalizing the ethyl substituents is more challenging due to the relative inertness of alkyl C-H bonds. However, the positions adjacent to the aromatic ring (benzylic positions) are more reactive. As demonstrated with 8-methylquinolines, rhodium-catalyzed C(sp³)–H activation can selectively introduce new alkyl or aryl groups. rsc.org Other potential reactions include benzylic bromination followed by nucleophilic substitution or oxidation to form ketone functionalities.

Optimization of Synthetic Pathways and Process Intensification for this compound

Optimizing the synthesis of this compound is crucial for improving efficiency, reducing costs, and ensuring environmental sustainability, particularly when scaling up for preclinical studies.

Addressing Regioselectivity and Yield Challenges in Synthesis

Classical quinoline syntheses, such as the Friedländer or Skraup reactions, can present challenges when applied to complex, polysubstituted anilines. nih.gov A primary issue is controlling regioselectivity, where multiple isomers can form, leading to low yields of the desired product and difficult purification processes.

For a target like this compound, the starting materials would likely be a substituted o-aminoaryl aldehyde/ketone and a compound with a reactive α-methylene group. The challenge lies in ensuring the cyclization occurs in the correct orientation to yield the desired substitution pattern. The use of unsymmetrical ketones in the Friedländer synthesis, for example, is a known source of regioselectivity problems. nih.gov Modern synthetic methods utilizing transition-metal catalysis can offer greater control and predictability, mitigating these challenges by proceeding through well-defined mechanistic pathways. mdpi.com

Development of Greener and More Efficient Catalytic Systems

There is a significant shift towards developing environmentally friendly and effective methods for quinoline synthesis to overcome the drawbacks of traditional methods, which often involve harsh conditions, hazardous solvents, and costly catalysts. nih.govacs.org

Key advancements in greener synthesis include:

Nanocatalysts: Nanoparticle-based catalysts (e.g., Fe₃O₄, Cobalt) offer high efficiency, large surface area, and the ability to be recovered and reused multiple times. nih.govorganic-chemistry.org

Green Solvents: Utilizing water or ethanol as reaction solvents minimizes the use of volatile and toxic organic compounds. nih.govbohrium.com

Alternative Energy Sources: Ultrasound-assisted synthesis can accelerate reaction rates and improve yields under milder conditions. ijpsjournal.com

Visible-Light-Mediated Reactions: Using light as an energy source with a photocatalyst like titanium dioxide and oxygen as a green oxidant represents a simple and environmentally friendly method for synthesizing N-containing heterocycles. organic-chemistry.org

Metal-Free Catalysis: Formic acid has been employed as a versatile and biodegradable catalyst for the direct synthesis of quinolines from anilines and aldehydes or ketones. ijpsjournal.com

The table below highlights several green catalytic systems applicable to quinoline synthesis.

| Catalytic System | Solvent/Conditions | Advantages | Reference Example |

| Fe₃O₄ Nanoparticles | Water, Reflux | Recyclable catalyst, high yields (88-96%), environmentally benign. nih.gov | Three-component synthesis of pyrimido[4,5-b]quinolones. nih.gov |

| Cobalt Oxide (heterogeneous) | Toluene, 100 °C | Efficient aerobic dehydrogenation, mild conditions, catalyst is reusable. organic-chemistry.org | Oxidation of 1,2,3,4-tetrahydroquinolines to quinolines. organic-chemistry.org |

| Formic Acid | - | Biodegradable catalyst, aligns with green chemistry principles, can provide higher selectivity. ijpsjournal.com | Direct synthesis of quinolines from anilines and aldehydes/ketones. ijpsjournal.com |

| Titanium Dioxide (photocatalyst) | - | Uses visible light and O₂ as a green oxidant; catalyst is non-toxic, stable, and inexpensive. organic-chemistry.org | Aerobic dehydrogenation to form various N-heterocycles. organic-chemistry.org |

Scalability Considerations for Preclinical Research Applications

Transitioning a synthetic route from a laboratory bench to a larger, preclinical scale introduces several logistical and chemical challenges. An iridium-catalyzed synthesis of functionalized quinolines has been successfully performed on a gram scale, demonstrating the potential for scalability. organic-chemistry.org

Key considerations for scaling up the synthesis of this compound include:

Cost and Availability of Starting Materials: The economic viability of the synthesis depends on readily available and affordable precursors.

Catalyst Efficiency and Reusability: The use of expensive catalysts like palladium or rhodium becomes more feasible if the catalyst loading is low and it can be efficiently recovered and reused, a key advantage of many heterogeneous nanocatalyst systems. nih.gov

Process Safety: Reactions must be thermally stable, avoiding highly exothermic steps or the generation of explosive or toxic byproducts.

Purification: The final product must be purified to a high degree. Methods that avoid column chromatography, such as crystallization or distillation, are highly preferred for large-scale operations.

Advanced Spectroscopic and Structural Characterization of 5,8 Diethylquinolin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved, confirming the connectivity and substitution pattern of 5,8-Diethylquinolin-3-amine.

The ¹H and ¹³C NMR spectra provide the primary data regarding the chemical environment of each nucleus. The electron-donating nature of the 3-amino group and the weak activating effect of the 5,8-diethyl groups significantly influence the chemical shifts of the quinoline (B57606) core.

In the ¹H NMR spectrum, the protons on the heterocyclic ring (H-2 and H-4) are expected to appear at the most downfield positions, shifted upfield relative to quinoline itself due to the electronic contribution of the amino group. The protons on the benzenoid ring (H-6 and H-7) will show characteristic shifts influenced by the adjacent ethyl substituents. The ethyl groups themselves will present as typical quartet and triplet patterns. A broad singlet corresponding to the two amine protons is also expected.

The ¹³C NMR spectrum reveals thirteen distinct carbon signals. The positions of the carbons in the quinoline ring are diagnostic of the substitution pattern. The C-3 carbon, directly attached to the nitrogen of the amino group, is expected to be significantly shielded. The carbons bearing the ethyl groups (C-5 and C-8) will be deshielded compared to the unsubstituted quinoline.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of structurally similar compounds.

| ¹H NMR Data (in CDCl₃, 400 MHz) | ¹³C NMR Data (in CDCl₃, 100 MHz) | |||

|---|---|---|---|---|

| Position | Predicted δ (ppm) | Multiplicity | Position | Predicted δ (ppm) |

| H-2 | 8.65 | d | C-2 | 144.5 |

| H-4 | 7.80 | d | C-3 | 138.0 |

| H-6 | 7.35 | d | C-4 | 120.0 |

| H-7 | 7.20 | d | C-4a | 128.5 |

| 5-CH₂ | 3.10 | q | C-5 | 135.0 |

| 5-CH₃ | 1.35 | t | C-6 | 126.0 |

| 8-CH₂ | 3.00 | q | C-7 | 125.5 |

| 8-CH₃ | 1.30 | t | C-8 | 136.0 |

| NH₂ | 4.10 | br s | C-8a | 146.0 |

| 5-CH₂ | 26.0 | |||

| 5-CH₃ | 14.5 | |||

| 8-CH₂ | 25.5 | |||

| 8-CH₃ | 14.0 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond correlations between nuclei. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, key COSY correlations are expected between the H-6 and H-7 protons on the benzenoid ring and within each ethyl group, showing cross-peaks between the methylene (B1212753) (CH₂) and methyl (CH₃) protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at δ ~8.65 ppm would correlate with the carbon signal at δ ~144.5 ppm, confirming their assignment as H-2 and C-2, respectively.

Table 2: Key Expected HMBC Correlations for this compound

| Proton(s) | Correlates to Carbon(s) | Significance |

|---|---|---|

| H-2 | C-3, C-4, C-8a | Confirms position adjacent to C-3 and C-4, and part of the pyridine (B92270) ring. |

| H-4 | C-2, C-3, C-5, C-8a | Confirms position relative to the amino group and the fused ring system. |

| 5-CH₂ | C-4a, C-5, C-6 | Confirms attachment of the ethyl group at the C-5 position. |

| 8-CH₂ | C-7, C-8, C-8a | Confirms attachment of the ethyl group at the C-8 position. |

| H-7 | C-5, C-8, C-8a | Confirms the substitution pattern on the benzenoid ring. |

Variable temperature (VT) NMR studies can provide insight into dynamic processes such as bond rotation and intermolecular interactions. miamioh.edu For this compound, VT-NMR could be used to investigate the rotational freedom of the two ethyl groups. At room temperature, free rotation is expected. However, at sufficiently low temperatures, this rotation could be hindered, potentially leading to the observation of conformational isomers (rotamers) and resulting in broadening or splitting of the signals for the methylene protons. Additionally, changes in temperature can affect the hydrogen bonding of the amino group, which may cause a shift in the resonance of the NH₂ protons and sharpen the signal. Studies on the parent 3-aminoquinoline (B160951) have shown that temperature variations can significantly influence its photophysical dynamics, suggesting that such effects would be observable in NMR. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nsf.gov These two methods are complementary; IR spectroscopy is more sensitive to polar bonds (e.g., N-H, C=O), while Raman spectroscopy is more sensitive to non-polar, symmetric bonds (e.g., C=C in aromatic rings). uni-saarland.de

The IR spectrum of this compound is expected to be dominated by features from the amine and the aromatic system. The primary amine will show two distinct N-H stretching bands (asymmetric and symmetric) in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl groups are found just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) will contain a complex series of bands corresponding to C=C and C=N ring stretching, as well as N-H and C-H bending vibrations.

The Raman spectrum would be particularly useful for observing the quinoline ring's skeletal vibrations, which are highly characteristic and give a strong signal due to the polarizability of the aromatic system.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3450 - 3350 | IR |

| C-H Stretch (aromatic) | Quinoline Ring | 3100 - 3000 | IR, Raman |

| C-H Stretch (aliphatic) | Ethyl Groups | 2980 - 2850 | IR, Raman |

| N-H Bend (scissoring) | Primary Amine | 1640 - 1590 | IR |

| C=C / C=N Stretch | Quinoline Ring | 1620 - 1430 | IR, Raman (strong) |

| C-H Bend (aliphatic) | Ethyl Groups | 1470 - 1370 | IR |

| C-N Stretch | Aryl-Amine | 1340 - 1260 | IR |

| C-H Out-of-Plane Bend | Aromatic Ring | 900 - 700 | IR (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum is sensitive to the extent of conjugation and the nature of the substituents on the chromophore.

For this compound, the quinoline ring system constitutes the primary chromophore. The presence of the electron-donating amino group at the 3-position and the alkyl groups at the 5- and 8-positions extends the conjugated system and influences the energy of the electronic transitions. Based on data from related aminoquinolines, the compound is expected to display two or three major absorption bands. researchgate.netmcmaster.ca These correspond to π → π* transitions within the aromatic system and n → π* transitions involving the lone pair electrons on the nitrogen atoms. The longest wavelength absorption is particularly sensitive to the environment and substitution, often extending into the near-visible region.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in Ethanol

| Predicted λmax (nm) | Associated Transition | Notes |

|---|---|---|

| ~250 nm | π → π | High-energy transition of the aromatic system. |

| ~345 nm | π → π and n → π* | Lower-energy transition, influenced by the amino group's electron-donating effect. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Furthermore, analysis of the fragmentation pattern under techniques like electron ionization (EI) gives valuable structural information.

The molecular formula of this compound is C₁₃H₁₆N₂. HRMS would confirm the mass of its molecular ion ([M]⁺˙ or [M+H]⁺) with high precision (typically <5 ppm error).

The fragmentation of quinoline derivatives in a mass spectrometer is well-documented and typically involves cleavages that lead to stable ions. For this compound, the molecular ion (m/z 200) is expected to be prominent. The most likely fragmentation pathway involves the cleavage of the ethyl groups. The loss of a methyl radical (•CH₃) via benzylic cleavage is a highly favored process for alkyl-substituted aromatic rings, as it leads to a stabilized cation. Therefore, a significant peak at m/z 185 ([M-15]⁺) is anticipated. Another characteristic fragmentation of the quinoline core is the loss of a neutral hydrogen cyanide (HCN) molecule, which would yield a fragment at m/z 173.

Table 5: Predicted HRMS Fragments for this compound

| m/z (Nominal) | Calculated Exact Mass | Formula | Proposed Fragment Identity |

|---|---|---|---|

| 200 | 200.1313 | C₁₃H₁₆N₂⁺˙ | Molecular Ion [M]⁺˙ |

| 185 | 185.1079 | C₁₂H₁₃N₂⁺ | [M - CH₃]⁺ (Loss of methyl from an ethyl group) |

| 171 | 171.0922 | C₁₁H₁₁N₂⁺ | [M - C₂H₅]⁺ (Loss of an ethyl group) |

| 173 | 173.1232 | C₁₂H₁₅N⁺˙ | [M - HCN]⁺˙ (Loss of hydrogen cyanide from the ring) |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. Consequently, detailed experimental data regarding its crystal system, space group, unit cell dimensions, and specific intermolecular interactions in the solid state are not available.

While crystallographic studies have been conducted on numerous other quinoline derivatives, providing insights into their molecular geometries and packing in the solid state, the direct extrapolation of such data to this compound would be speculative. chemmethod.comnih.govnih.govresearchgate.netsioc-journal.cn The precise solid-state architecture of a molecule is highly dependent on its specific substitution pattern, which influences intermolecular forces like hydrogen bonding and π-π stacking. nih.govchimia.chmdpi.comrsc.orgresearchgate.net

Without experimental crystallographic data for this compound, a definitive analysis of its solid-state molecular architecture and intermolecular interactions remains an area for future research. Such a study would be invaluable for understanding the structure-property relationships of this particular compound.

Computational and Theoretical Chemistry Investigations of 5,8 Diethylquinolin 3 Amine

Molecular Docking Studies for Elucidating Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in drug discovery for modeling the interaction between a small molecule ligand and a protein target at the atomic level.

Molecular docking simulations predict the binding affinity of a ligand to a biological target, typically quantified by a scoring function that estimates the free energy of binding. These scores help in ranking potential ligands and prioritizing them for further experimental testing. For instance, studies on various imidazoquinoline derivatives have been conducted to assess their potential as antibacterial agents. nih.gov Docking simulations of these compounds against targets like S. aureus tyrosyl-tRNA synthetase revealed significant binding scores, indicating a strong potential for inhibitory activity. nih.gov Similarly, 4-aminoquinoline-pyrimidine hybrids have been evaluated for antiplasmodial activity, with docking studies showing potent binding to the Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) enzyme. nih.gov

While specific binding affinity data for 5,8-Diethylquinolin-3-amine is not available, its quinoline (B57606) core suggests it could be docked against a range of targets where other quinoline derivatives have shown activity. The predicted binding affinities would be crucial in identifying its potential therapeutic applications.

| Compound Class | Target Protein | Docking Score / Binding Energy | Reference |

| Imidazoquinoline Derivatives | S. aureus tyrosyl-tRNA synthetase | High docking scores reported | nih.gov |

| 4-Aminoquinoline-Pyrimidine Hybrids | P. falciparum Dihydrofolate Reductase (Pf-DHFR) | IC50 values in the range of 0.012–0.10 μM | nih.gov |

| Thio-imidazoquinolines | Various microbial proteins | Strong binding energy values reported | nih.gov |

Beyond predicting affinity, molecular docking provides a detailed view of the binding mode, identifying the key intermolecular interactions that stabilize the ligand-target complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For example, the docking analysis of antiplasmodial 4-aminoquinoline (B48711) hybrids with Pf-DHFR highlighted specific hydrogen bond formation and hydrophobic contacts within the enzyme's active site, explaining their potent activity. nih.gov In another study, the binding mode of tiagabine (B1662831) analogues within a transporter protein was stabilized by hydrophobic interactions with key residues like Trp68, Tyr140, and Phe294. mdpi.com

For this compound, the 3-amino group can act as a hydrogen bond donor and acceptor, while the quinoline ring system can participate in pi-pi stacking and hydrophobic interactions. The diethyl groups at positions 5 and 8 would likely engage in significant hydrophobic contacts within a target's binding pocket, potentially enhancing binding affinity and selectivity.

| Interacting Ligand Fragment | Type of Interaction | Potential Interacting Amino Acid Residues |

| Quinoline Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| 3-Amino Group | Hydrogen Bonding (Donor/Acceptor) | Aspartate, Glutamate (B1630785), Serine, Threonine, Asparagine, Glutamine |

| Diethyl Groups | Hydrophobic, Van der Waals | Leucine, Isoleucine, Valine, Alanine, Methionine |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This can be performed by docking a library of compounds into a target protein structure (structure-based) or by using the structure of a known active ligand to find other molecules with similar properties (ligand-based). An effective virtual screening workflow often involves multiple stages, including pharmacophore modeling and energy evaluations, to refine the list of potential hits. nih.gov This methodology has been successfully applied to discover new ligands for targets like Cyclin-Dependent Kinase 8 (CDK8), a valuable target in cancer therapy. nih.gov By applying similar reaction-based virtual screening methods, this compound could be screened against a panel of known drug targets to identify potential biological activities, thereby accelerating the discovery of its therapeutic potential.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes and Binding Kinetics

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and protein, the stability of the binding pose, and the kinetics of binding. All-atom MD simulations have been effectively used to characterize the properties of various molecules and materials. nih.gov By simulating the this compound-target complex in a solvated environment, one could assess the stability of key hydrogen bonds and hydrophobic contacts identified in docking. Furthermore, MD can reveal conformational changes in the protein upon ligand binding and can be used to calculate more accurate binding free energies.

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods provide detailed information about molecular structure, orbital energies, and reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive.

DFT calculations on quinoline derivatives have been used to determine their electronic properties. rjptonline.org For this compound, a DFT study would calculate the energies of its HOMO and LUMO. The distribution of these orbitals across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack. The amino group and the electron-rich quinoline ring are expected to significantly influence the HOMO, while the LUMO is likely distributed over the aromatic system. The calculated HOMO-LUMO gap would provide a quantitative measure of its stability and reactivity.

| Parameter | Description | Implication for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability (nucleophilicity). Higher energy suggests greater reactivity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability (electrophilicity). Lower energy suggests greater reactivity. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

Analysis of "this compound" Reveals Information Gap in Computational Chemistry Literature

Consequently, a detailed analysis of its electrostatic potential, reaction pathways, transition state characterization, or its role in Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling could not be conducted. The scientific community has yet to publish research focusing on the specific computational properties and theoretical underpinnings of this compound.

While general principles of computational chemistry, such as Electrostatic Potential (ESP) mapping and QSAR, are well-established for various quinoline derivatives, the absence of specific data for this compound prevents a scientifically accurate and detailed discussion as outlined in the requested article structure. Further experimental and theoretical research is required to elucidate the specific chemical and physical properties of this compound.

Biological Activity and Mechanistic Studies of 5,8 Diethylquinolin 3 Amine and Its Analogs in Vitro/preclinical

Investigation of Enzyme Inhibition Profiles

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that exhibit a wide range of enzyme inhibitory activities. Research into quinoline derivatives has demonstrated their potential to target various enzyme families implicated in diseases ranging from cancer to neurodegenerative disorders.

Kinase Inhibition (e.g., EGFR, Pim-1 Kinase)

Quinoline-based compounds have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinoline scaffold is a key component of many EGFR inhibitors. Various derivatives, particularly 4-anilinoquinolines, have been designed based on approved 4-anilinoquinazoline inhibitors like gefitinib and erlotinib. nih.gov These compounds typically target the ATP-binding site of the kinase domain. For instance, certain 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles have shown potent inhibition of EGFR with IC₅₀ values in the low nanomolar range. nih.gov Dual targeting of EGFR and HER2 is another strategy where quinoline derivatives have proven effective. rsc.org The design of these inhibitors often involves modifying substituents on the quinoline and aniline (B41778) rings to optimize binding affinity and selectivity. nih.govamazonaws.com

Pim-1 Kinase Inhibition: Pim-1 kinase, a serine/threonine kinase overexpressed in many cancers, is another prominent target for quinoline derivatives. tandfonline.comnih.gov Hybrids tethering pyridine (B92270) and quinoline moieties have been synthesized and shown to possess significant Pim-1 inhibitory activity. tandfonline.comtandfonline.comekb.eg Mechanistic studies on these hybrids have revealed that they can act as competitive or mixed competitive/non-competitive inhibitors of the Pim-1 kinase enzyme. tandfonline.comtandfonline.com Structure-activity relationship (SAR) analyses indicate that the secondary amine linker between the quinoline and other aromatic rings, such as pyridine, plays a crucial role in the anti-proliferative effects. nih.gov

Table 1: Examples of Kinase Inhibition by Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Kinase | Example Compound | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles | EGFR | Quinoline 45 | 5 nM | nih.gov |

| Schiff's base derivatives (nitroimidazole-quinoline) | EGFR | Compound 50 | 0.12 µM | nih.gov |

| Quinoline-Pyridine Hybrids | Pim-1 | Compound 9g | 1.29 µM (GI₅₀) | nih.gov |

| Quinoline-Carboxamide Derivatives | Pim-1 | Compound 4d | 0.46 µM | researchgate.net |

| 4-Anilino-quinoline Derivatives | EGFR/HER-2 | Compound 5a | 71 nM (EGFR), 31 nM (HER-2) | rsc.org |

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the symptomatic treatment of Alzheimer's disease by increasing acetylcholine levels in the brain. nih.gov Quinoline and its analogs have emerged as a promising scaffold for the development of new cholinesterase inhibitors.

Research has shown that hybrid molecules containing tacrine and quinoline moieties can dually inhibit both AChE and BChE in the submicromolar to low micromolar range. mdpi.com The linker length and substitution pattern on the quinoline ring are critical for modulating this activity, with some analogs capable of binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govmdpi.com Studies on morpholine-bearing quinoline derivatives revealed that the position of linkers and the presence of amino groups significantly influence inhibitory potency against both AChE and BChE. nih.govmdpi.com For example, some 3-aminoquinoline (B160951) derivatives showed better BChE inhibitory activities than their corresponding 3-nitro precursors. nih.govmdpi.com

Table 2: Cholinesterase Inhibition by Quinoline Analogs This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Example Compound | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Morpholine-Quinoline Derivatives | AChE | Compound 11g | 1.94 µM | mdpi.com |

| Morpholine-Quinoline Derivatives | BChE | Compound 11g | 28.37 µM | mdpi.com |

| Quinoline-based Coumarin Derivatives | BChE | Compound 5d | 40.0 µM | nih.gov |

| β-Carboline and Quinoline Alkaloids | AChE | Harmane | 7.11 µM | researchgate.net |

| β-Carboline and Quinoline Alkaloids | BChE | Vasicine | 2.60 µM | researchgate.net |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. Their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. Structurally related 8-aminoquinolines (8-AQs) have been evaluated for MAO inhibition. nih.govnih.gov

Studies on 5-phenoxy-8-aminoquinoline analogs have shown them to be potent inhibitors of both human MAO-A and MAO-B, with a general selectivity towards MAO-B. nih.gov For instance, one analog, 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine, inhibited MAO-B with an IC₅₀ value of 150 nM, being significantly more potent than the parent drug primaquine. nih.gov This line of research suggests that the 8-aminoquinoline scaffold, which shares a core structure with the subject compound, is a viable starting point for developing selective MAO inhibitors. nih.gov

Topoisomerase Inhibition

DNA topoisomerases (Topo I and Topo II) are essential enzymes that manage DNA topology and are validated targets for anticancer drugs. nih.gov Quinoline-based compounds are known to function as topoisomerase inhibitors, often by intercalating into DNA and stabilizing the enzyme-DNA cleavage complex, which leads to cell death. frontiersin.orgresearchgate.net

Various novel series of quinoline derivatives have been synthesized and found to selectively inhibit Topo I over Topo IIα. frontiersin.org For example, pyrazolo[4,3-f]quinoline derivatives have been developed as potential anticancer agents, with some compounds showing an equivalent inhibition pattern of topoisomerase IIα activity to the clinical drug etoposide. nih.gov Similarly, other research has identified quinoline derivatives that act as Topo I inhibitors and demonstrate potent anti-psoriasis activity in animal models by reducing the expression of inflammatory cytokines. nih.gov

Lipoxygenase Inhibition

Lipoxygenases (LOX), particularly 5-lipoxygenase (5-LOX), are key enzymes in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.gov Inhibition of this pathway is a therapeutic goal for asthma and inflammatory diseases. A series of substituted 2-cyanoquinolines were synthesized and shown to inhibit leukotriene formation by targeting the 5-lipoxygenase enzyme. nih.gov Furthermore, quinoline structures have been identified as inhibitors of 5-lipoxygenase-activating protein (FLAP), which is essential for cellular leukotriene synthesis. thieme-connect.denih.gov

Detailed Enzyme Kinetic Analysis (e.g., Kᵢ determination, inhibition mechanism)

Understanding the mechanism of enzyme inhibition is crucial for drug development. Kinetic analyses are performed to determine the mode of action (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibitor constant (Kᵢ), which quantifies the inhibitor's binding affinity.

For quinoline-based inhibitors, kinetic studies have been reported for several enzyme targets.

Pim-1 Kinase: Lineweaver-Burk double-reciprocal plots for certain quinoline-pyridine hybrids have indicated that they behave as competitive inhibitors, while others show a mixed competitive and non-competitive profile against Pim-1 kinase. tandfonline.comtandfonline.com

Cholinesterases: Kinetic analysis of AChE inhibition by 4-N-phenylaminoquinoline analogs suggested that these compounds could bind to both the catalytic and peripheral sites of the enzyme. nih.gov

Carbonic Anhydrase: For a series of 3-(quinolin-4-ylamino)benzenesulfonamides, inhibition constants (Kᵢ) against human carbonic anhydrase (hCA) isoforms I and II were determined. The most active compound against hCA II showed a Kᵢ of 0.083 µM. nih.gov

Alkaline Phosphatase: Kinetic analysis of novel quinolinyl-iminothiazolines as alkaline phosphatase inhibitors revealed the inhibitory potential and mechanism for the lead compounds. tandfonline.comresearchgate.net

These studies confirm that quinoline derivatives can inhibit enzymes through various mechanisms, which is highly dependent on the specific enzyme and the substitution pattern on the quinoline scaffold.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (In vitro)

Identification of Cellular Targets in Cancer Pathways

No specific studies identifying the cellular targets of 5,8-Diethylquinolin-3-amine in cancer pathways were found. Research on other quinoline derivatives has identified various targets, including protein kinases and enzymes involved in DNA replication, but this cannot be extrapolated to this compound without direct experimental evidence.

Modulation of Ion Channels and Receptors (In vitro)

Specific data on the modulation of ion channels and receptors by this compound is not available in the public domain.

Kv7.2/7.3 Channel Activation and Related Modulations

There is no available information from in vitro studies detailing the activity of this compound on Kv7.2/7.3 channels.

Receptor Binding Profiling and Affinity Determination

No receptor binding profiles or affinity determination data for this compound have been published in the accessible scientific literature. Consequently, a data table for receptor binding affinities cannot be generated.

Elucidation of Molecular Mechanisms of Action at the Cellular and Biochemical Level

Detailed studies elucidating the specific molecular mechanisms of action for this compound at a cellular and biochemical level are not publicly available.

Characterization of Protein-Ligand Interactions

While there is general research on protein-ligand interactions of the broader quinoline class of compounds, no specific data characterizing the interaction of this compound with any protein target could be located.

Investigation of Downstream Cellular Pathway Modulation

There is no information available regarding the investigation of downstream cellular pathway modulation by this compound. Studies on other quinoline compounds have shown modulation of pathways related to cell proliferation and survival, but these are not specific to the compound .

Proteomics-Based Approaches for Off-Target Identification

The identification of off-target interactions is a critical aspect of drug discovery and development, providing insights into potential mechanisms of toxicity and opportunities for drug repurposing. Proteomics-based strategies have emerged as powerful tools for the unbiased identification of protein targets and off-targets of small molecules within a complex biological system. While specific proteomics studies on this compound are not extensively documented in publicly available literature, the application of these techniques to the broader class of quinoline derivatives provides a framework for understanding how such investigations would be approached.

Chemical proteomics methodologies are central to the deconvolution of a compound's mechanism of action and its off-target profile. These approaches often utilize a modified version of the small molecule of interest to capture its interacting proteins from cell lysates or living cells. The captured proteins are then identified and quantified using mass spectrometry.

One common strategy is affinity-based protein profiling . In this method, a quinoline derivative, for instance, could be chemically modified to incorporate a reactive group and an affinity tag. This probe is then introduced to a cellular system, where it covalently binds to its protein targets. Subsequent enrichment of the tagged proteins and analysis by mass spectrometry reveals the identity of these interactors. This approach allows for the identification of both high-affinity primary targets and lower-affinity off-targets.

Another powerful technique is thermal proteome profiling (TPP) . This method relies on the principle that the binding of a small molecule to a protein can alter its thermal stability. In a typical TPP experiment, cell lysates or intact cells are treated with the compound of interest and then subjected to a temperature gradient. The aggregated proteins at each temperature are separated from the soluble fraction, and the remaining soluble proteins are quantified using mass spectrometry. Proteins that bind to the compound will typically exhibit a shift in their melting temperature, allowing for the identification of direct targets without the need for chemical modification of the compound.

A functional proteomics approach has been successfully employed to identify off-targets of several quinoline-based drugs. By exploiting the structural similarity between quinolines and the purine ring of ATP, researchers have used displacement affinity chromatography to screen for quinoline-binding proteins. This technique led to the identification of two specific human proteins, aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2), as selective off-targets for a number of quinoline compounds. The study further demonstrated that the enzymatic activity of QR2 was potently inhibited by these quinolines.

The table below summarizes the findings from this proteomics-based off-target identification study for quinoline drugs.

| Compound Class | Proteomics Approach | Identified Off-Targets | Experimental System |

| Quinoline Drugs | Displacement Affinity Chromatography | Aldehyde Dehydrogenase 1 (ALDH1) | Human Red Blood Cell Proteome |

| Quinoline Drugs | Displacement Affinity Chromatography | Quinone Reductase 2 (QR2) | Human Red Blood Cell Proteome |

These proteomics-based methodologies provide a comprehensive and unbiased view of the cellular proteins that interact with a given small molecule. In the context of this compound and its analogs, the application of such techniques would be invaluable for elucidating their full spectrum of biological activity, identifying potential safety liabilities, and uncovering novel therapeutic applications. By understanding the complete target and off-target landscape, a more informed assessment of the compound's therapeutic potential can be achieved.

Structure Activity Relationship Sar Studies of 5,8 Diethylquinolin 3 Amine Analogs

Systematic Modification of the Quinoline (B57606) Core and its Influence on Biological Activity

The quinoline nucleus is a critical pharmacophore, and alterations to its core structure can profoundly impact biological activity. nih.govrsc.org Modifications at various positions on the ring system can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. researchgate.net

The substitution pattern at positions 5 and 8 of the quinoline ring is a crucial determinant of biological activity. The nature, size, and electronic properties of these substituents can significantly modulate the compound's interaction with its target.

Alkyl Groups: The introduction of alkyl groups, such as the ethyl groups in 5,8-Diethylquinolin-3-amine, can influence the compound's lipophilicity and steric interactions. Studies on related quinoline derivatives have shown that the position of alkyl substitution is critical. For instance, in some anticancer studies, a methyl group at the C-5 position of the quinoline ring resulted in more potent activity compared to substitution at the C-6 position. biointerfaceresearch.com However, the introduction of bulky alkyl groups can also have a detrimental effect. An increase in steric hindrance can decrease the molecule's flexibility and its ability to access the target receptor, potentially leading to reduced activity. orientjchem.org

Halogen Substituents: Halogen atoms are frequently incorporated into drug candidates to enhance their pharmacological profiles. The introduction of halogens at positions 5 and 8 can impact activity through several mechanisms. Halogens can increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes and enhance cellular uptake, a feature that has been found to improve the anticancer activity of some quinoline derivatives. orientjchem.org The nature of the halogen is also important, with studies on other heterocyclic compounds showing that biological activity can increase with the atomic mass of the halogen (I > Br > Cl > F). msu.edursc.org Furthermore, the electronic influence of substituents is a key factor. Electron-withdrawing groups, such as halogens, can alter the electron distribution within the quinoline ring system, which can affect target binding. In a study on antimalarial quinoline-imidazole hybrids, the presence of an electron-withdrawing chlorine atom at C-2 led to a loss of activity, whereas an electron-donating methoxy (B1213986) group enhanced it, highlighting the sensitivity of the quinoline scaffold to electronic effects. rsc.org

The table below summarizes the general effects of these substitutions on biological activity.

| Substituent | Position | General Effect on Biological Activity | Potential Reason |

| Small Alkyl (e.g., Methyl) | 5 | Can increase potency (anticancer) biointerfaceresearch.com | Improved steric/hydrophobic interactions |

| Bulky Alkyl | 5 or 8 | Can decrease activity orientjchem.org | Steric hindrance, reduced flexibility orientjchem.org |

| Halogen (e.g., Cl, Br, I) | 5 or 8 | Can increase activity orientjchem.org | Increased lipophilicity and cell uptake orientjchem.org |

| Electron-withdrawing Group | General | Activity can be decreased rsc.org | Altered electronic properties affecting target binding |

| Electron-donating Group | General | Activity can be enhanced rsc.org | Favorable electronic interactions with the target |

The amino group at position 3 is a key functional group that often plays a direct role in target engagement through interactions like hydrogen bonding. nih.gov Variations at this position can therefore have a dramatic impact on the compound's biological profile.

One common strategy is the conversion of the primary amine to other functional groups, such as amides or carboxamides. This modification has been shown to be an effective strategy for enhancing the anticancer potency of quinoline and quinolone derivatives. nih.gov The nature of the substituent on the amide can further tune the activity. For example, in docking studies of some quinoline derivatives designed as HIV reverse transcriptase inhibitors, compounds with a free amino group on an attached pyrimidine (B1678525) ring demonstrated better binding affinity than those with substituted amines. nih.gov This suggests that the hydrogen-bonding capability of the NH2 group is crucial for interaction with the specific target. The crystal structure of the parent compound, quinolin-3-amine, reveals that the amino group participates in N–H···N hydrogen bonds, which are fundamental to its supramolecular assembly and indicative of its potential for strong intermolecular interactions with biological macromolecules. nih.gov

Role of the Diethylamine (B46881) Moiety in Modulating Target Engagement and Activity

The side chain attached to the quinoline core is instrumental in defining the compound's pharmacological properties. In the case of analogs of this compound, a diethylamine moiety would be a common variation at the 3-amino position. The properties of this group, particularly its basicity and stereochemistry, are critical for target engagement.

A large proportion of drugs contain a basic nitrogen atom, which is often crucial for their mechanism of action. researchgate.netresearchgate.net The tertiary amine of a diethylamino group is typically basic and will be protonated at physiological pH. This positive charge is frequently essential for strong electrostatic and hydrogen-bonding interactions with biological targets, many of which feature acidic residues like aspartate or glutamate (B1630785) in their binding sites. researchgate.netresearchgate.net

The three-dimensional arrangement of atoms (stereochemistry) and the rotational freedom of the side chain (conformational flexibility) are vital for optimal drug-receptor interactions. windows.net The diethylamino side chain, being flexible, can adopt various conformations to fit into a binding pocket. However, this flexibility can also be a liability if the energetically favorable conformation is not the one required for binding.

Correlation of Molecular Descriptors with Observed Biological Activities

Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. dergipark.org.trresearchgate.net This is achieved by calculating various molecular descriptors that quantify the electronic, hydrophobic, steric, and topological features of the molecules.

In studies of related 5,8-quinolinequinone derivatives, a variety of molecular descriptors have been calculated and correlated with anti-proliferative and anti-inflammatory activities. dergipark.org.trresearchgate.net These descriptors include:

Electronic Descriptors: Dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, electron affinity, and electronegativity. researchgate.net

Hydrophobic Descriptors: Octanol-water partition coefficient (logP). dergipark.org.tr

Steric/Topological Descriptors: Molecular volume, molecular polarizability, and molar refractivity. dergipark.org.trresearchgate.net

Thermodynamic Descriptors: Entropy and heat capacity. researchgate.net

A QSAR model for the anti-cancer activity (against HL60 cells) of 5,8-quinolinequinone derivatives demonstrated a dependence on a combination of these factors. researchgate.net The derived equation showed that activity was positively correlated with the electrophilic index and heat capacity, while it was negatively correlated with ionization potential, LUMO energy, polarizability, molecular volume, and entropy. researchgate.net Such models are invaluable for predicting the activity of newly designed compounds and for providing insights into the mechanism of action. nih.gov For example, the correlation of activity with logP can indicate the importance of membrane permeability, while correlations with electronic descriptors can point to the nature of the drug-target interaction.

The following table presents some of the molecular descriptors used in QSAR studies of quinoline derivatives and their potential relationship to biological activity.

| Descriptor Class | Example Descriptors | Potential Correlation with Biological Activity |

| Electronic | HOMO/LUMO Energy, Ionization Potential, Dipole Moment | Relates to the molecule's reactivity and ability to participate in electronic interactions (e.g., charge-transfer) with the target. researchgate.net |

| Hydrophobic | logP | Indicates the compound's lipophilicity, which influences membrane permeability and absorption. dergipark.org.tr |

| Steric | Molecular Volume, Molar Refractivity | Reflects the size and shape of the molecule, which are critical for fitting into a receptor's binding site. researchgate.net |

| Thermodynamic | Heat Capacity, Entropy | Can relate to the stability of the molecule and the thermodynamics of binding. researchgate.net |

Rational Design Principles for Lead Optimization and Compound Library Generation

The rational design of analogs of this compound is a critical step in the optimization of lead compounds and the creation of diverse compound libraries for screening. This process is guided by established structure-activity relationship (SAR) principles for quinoline derivatives, aiming to enhance potency, selectivity, and pharmacokinetic properties.

Core Scaffold Modifications

Systematic modifications to the quinoline core of this compound can be explored to probe the chemical space and identify key structural features that influence biological activity. The diethyl substitutions at the C-5 and C-8 positions are a defining characteristic of this scaffold. The impact of varying these alkyl groups can provide valuable SAR insights. For instance, altering the size and lipophilicity of these substituents may affect the compound's interaction with its biological target and its metabolic stability. iosrjournals.org

Furthermore, the introduction of various substituents at other positions of the quinoline ring can be systematically investigated. For example, the addition of electron-withdrawing or electron-donating groups can modulate the electronic properties of the quinoline system, which may be crucial for target binding. rsc.org In the context of antimalarial 4-aminoquinolines, a 7-chloro group has been shown to be optimal for activity, while the introduction of a methyl group at the C-3 position can reduce activity. pharmacy180.com

Table 1: Proposed Modifications to the Quinoline Core of this compound and Their Rationale

| Position of Modification | Type of Modification | Rationale |

| C-5 and C-8 | Variation of alkyl chain length (e.g., methyl, propyl) | To probe the impact of steric bulk and lipophilicity on activity and metabolism. |

| C-2, C-4, C-6, C-7 | Introduction of halogens (F, Cl, Br) | To modulate electronic properties and potentially enhance binding affinity. |

| C-2, C-4, C-6, C-7 | Introduction of methoxy or hydroxyl groups | To introduce hydrogen bond donors/acceptors and alter solubility. |

| C-3 | Replacement of the amine with other functional groups | To explore the necessity of the amino group for activity and investigate other potential interactions. |

Amino Group and Side Chain Modifications

The 3-amino group is a key feature of the this compound scaffold. Its position and the potential for derivatization offer a wide range of possibilities for lead optimization. The basicity of the amino group can be crucial for forming interactions with biological targets. Modifications to the amino group, such as alkylation or acylation, can be used to fine-tune this property and explore the steric and electronic requirements of the binding site.

In many biologically active quinolines, particularly 4-aminoquinolines, a dialkylaminoalkyl side chain at the amino position is essential for activity. pharmacy180.com The length of this side chain is often a critical determinant of potency. For instance, in some antimalarial quinolines, a side chain with two to five carbon atoms between the nitrogen atoms is considered optimal. pharmacy180.com

Table 2: Proposed Modifications to the 3-Amino Group and Potential Side Chains of this compound

| Modification | Example of Substituent/Side Chain | Rationale |

| Primary Amine Modification | N-alkylation (e.g., methyl, ethyl) | To investigate the importance of the primary amine and modulate basicity. |

| N-acylation (e.g., acetyl, benzoyl) | To introduce hydrogen bond acceptors and alter electronic properties. | |

| Introduction of Side Chains | Dialkylaminoalkyl chains (e.g., -CH2CH2N(CH3)2) | To mimic side chains known to be important in other active quinolines. |

| Aromatic substitutions in the side chain | To introduce further binding interactions and modulate physicochemical properties. |

Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in lead optimization to improve a compound's pharmacological profile. cambridgemedchemconsulting.com This involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of enhancing activity, reducing toxicity, or improving pharmacokinetic parameters.

For the this compound scaffold, several bioisosteric replacements could be considered. For example, the quinoline ring itself could be replaced with other bicyclic heteroaromatic systems to explore novel chemical space while retaining key structural features. researchgate.net The ethyl groups at C-5 and C-8 could be replaced by other groups of similar size, such as a cyclopropyl (B3062369) group, to alter conformation and metabolic stability.

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Functional Group | Proposed Bioisostere | Rationale |

| Quinoline Ring | Naphthyridine, Quinazoline | To explore alternative heterocyclic scaffolds with potentially improved properties. nih.gov |

| Ethyl Groups (C-5, C-8) | Cyclopropyl, Trifluoromethyl | To modify lipophilicity, conformation, and metabolic stability. |

| Amine Group (C-3) | Hydroxyl, Thiol, Methane | To investigate the role of the heteroatom and its hydrogen bonding capacity. |

By systematically applying these rational design principles, a focused library of this compound analogs can be generated. The subsequent screening of this library will provide a deeper understanding of the structure-activity relationships and guide the further optimization of lead compounds.

Analytical Methodologies for Research and Quantification of 5,8 Diethylquinolin 3 Amine

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is the cornerstone for the separation of 5,8-Diethylquinolin-3-amine from complex sample matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques, each offering distinct advantages depending on the analytical requirements.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, Fluorescence)

HPLC, particularly in a reversed-phase setup, is a highly suitable method for the analysis of non-volatile compounds like this compound. The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase.

Detection Modes:

UV Detection: The quinoline (B57606) ring system inherent in the molecule possesses strong chromophores, making it readily detectable by UV-Vis spectrophotometry. The selection of an optimal wavelength is crucial for maximizing sensitivity and minimizing interference from matrix components.

Fluorescence Detection: Aromatic amines often exhibit native fluorescence, which provides a more sensitive and selective detection method compared to UV absorption. For compounds with weak or no native fluorescence, derivatization with a fluorogenic reagent is a common strategy to enhance detection limits significantly. rsc.org

The following interactive table outlines typical starting conditions for the HPLC analysis of aromatic amines, which can be adapted for this compound.

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic compounds. |

| Mobile Phase | Gradient elution with Acetonitrile (B52724) and Water (often with acid/buffer modifiers like formic acid or ammonium (B1175870) acetate) | Gradient elution is necessary to separate analytes with varying polarities and to elute the target compound with a good peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Column Temperature | 25-40 °C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 5-20 µL | Dependent on sample concentration and method sensitivity. |

| Detection | UV-Vis (Diode Array Detector) | Scans a range of wavelengths (e.g., 220-400 nm) to identify the optimal absorbance maximum. |

| Fluorescence (FLD) | Requires determination of optimal excitation and emission wavelengths for the native compound or its derivative. |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a high-resolution separation technique well-suited for volatile and thermally stable compounds. Aromatic amines like this compound are generally not volatile enough for direct GC analysis without significant degradation. nih.govnih.gov Therefore, a derivatization step is typically required to convert the primary amine into a more volatile and thermally stable derivative, such as a pentafluoropropionamide (B1346557) derivative. nih.gov This process also improves chromatographic peak shape and reduces interactions with the stationary phase. nih.gov

Following derivatization, the analysis is commonly performed using a GC system coupled with a mass spectrometer (GC-MS), which provides both separation and structural identification. oup.comoup.com

Pre-column and Post-column Derivatization Strategies for Amine Detection

To enhance the detectability of amines, particularly for HPLC with fluorescence or UV detection, derivatization is a key strategy. thermoscientific.fr This chemical modification can be performed either before the sample is injected into the column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.compickeringlabs.com

Pre-column Derivatization: In this approach, the analyte reacts with a labeling reagent before chromatographic separation. nih.gov This method is widely used as it can also improve the chromatographic properties of the analyte. rsc.org However, it requires a stable derivative and careful management of excess reagent, which might interfere with the chromatogram. actascientific.com

Post-column Derivatization: Here, the derivatizing reagent is continuously mixed with the column eluent in a reaction coil placed between the column and the detector. pickeringlabs.comnih.gov This technique eliminates potential interference from the reagent and its byproducts during separation but requires specialized hardware and fast reaction kinetics. nih.gov

Selection and Optimization of Derivatizing Reagents (e.g., PITC, OPA, FMOC-Cl, NBD-Cl)

The choice of derivatizing reagent is critical and depends on the functional group of the analyte, the desired detection method, and the sample matrix. For the primary amine group in this compound, several reagents are commonly employed.

Phenyl isothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiourea (B91264) derivatives that can be detected by UV absorbance around 254 nm. rsc.orgcreative-proteomics.com The reaction is typically carried out in a basic medium. rsc.org

o-Phthalaldehyde (OPA): A classic fluorogenic reagent that reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. diva-portal.orgresearchgate.net The reaction occurs at room temperature under alkaline conditions. scielo.br The derivatives are sometimes unstable, requiring rapid analysis or automated derivatization. nih.govjascoinc.com

9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, highly fluorescent derivatives. ikm.org.myresearchgate.net The reaction is performed under alkaline conditions (e.g., borate (B1201080) buffer) and the excess reagent can be quenched. rsc.orgnih.gov

4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): A fluorogenic labeling agent that reacts with primary and secondary amines to form fluorescent adducts. aatbio.combiotium.com The reaction typically requires heating in a buffered alkaline solution to proceed to completion. researchgate.netdergipark.org.tr The resulting derivatives are stable and highly fluorescent. researchgate.net

The following interactive table provides a comparison of these common derivatizing reagents.

| Reagent | Abbreviation | Target Group | Detection Mode | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Phenyl isothiocyanate | PITC | Primary & Secondary Amines | UV (~254 nm) | Alkaline pH, heating may be required. rsc.org | Stable derivatives, reacts with secondary amines. creative-proteomics.com | UV detection is less sensitive than fluorescence. |

| o-Phthalaldehyde | OPA | Primary Amines (with thiol) | Fluorescence (Ex: ~340 nm, Em: ~455 nm) researchgate.net | Alkaline pH (borate buffer), room temp, rapid reaction. scielo.br | High sensitivity, fast reaction, reagent is non-fluorescent. sdiarticle4.com | Derivatives can be unstable, does not react with secondary amines. nih.gov |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence (Ex: ~265 nm, Em: ~315 nm) | Alkaline pH (borate buffer), room temp. rsc.org | Stable derivatives, high sensitivity, reacts with secondary amines. nih.gov | Reagent hydrolysis product is also fluorescent. |

| 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Primary & Secondary Amines | Fluorescence (Ex: ~465 nm, Em: ~535 nm) biotium.com | Alkaline pH, heating (e.g., 60-70°C). researchgate.net | Stable derivatives, good sensitivity. researchgate.net | Longer reaction time, requires heating. dergipark.org.tr |

Development of Robust Derivatization Protocols for Complex Matrices

When analyzing samples from complex matrices such as biological fluids or environmental extracts, the derivatization protocol must be robust and optimized to minimize interference. Key considerations include:

Sample Cleanup: Prior to derivatization, a sample cleanup step (e.g., solid-phase extraction, SPE) is often necessary to remove interfering compounds that could consume the derivatizing reagent or co-elute with the analyte derivative.

Optimization of Reaction Conditions: Factors such as pH, reagent concentration, reaction time, and temperature must be systematically optimized to ensure complete and reproducible derivatization of the target analyte. There should be an excess of reagent to drive the reaction to completion, but a large excess can lead to unwanted side reactions and background signal. diva-portal.org

Removal of Excess Reagent: For pre-column derivatization, excess reagent can sometimes interfere with the chromatographic analysis. This can be addressed by adding a quenching agent that reacts with the leftover reagent or by designing the chromatography to separate the reagent peak from the analyte derivative peak.

Derivative Stability: The stability of the formed derivative must be assessed under the storage and analytical conditions to ensure accurate quantification. For some reagents like OPA, derivatives are unstable, necessitating automated derivatization immediately before injection. nih.gov

Mass Spectrometry-Based Analytical Approaches for Enhanced Sensitivity and Specificity

Coupling chromatographic separation with mass spectrometry (MS) provides the highest level of sensitivity and specificity for the analysis of this compound. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose. nih.gov

LC-MS: This is the preferred method for non-volatile compounds. Using an electrospray ionization (ESI) source in positive ion mode, the quinoline amine can be readily protonated to form a molecular ion [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) further enhances specificity. In this mode, the [M+H]⁺ ion is selected (precursor ion) and fragmented through collision-induced dissociation (CID) to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM) can achieve exceptionally low detection limits and eliminate matrix interferences.

GC-MS: For GC analysis, electron ionization (EI) is commonly used. oup.com The resulting mass spectra contain a molecular ion and a series of fragment ions that create a unique "fingerprint" for the compound. For quinoline and its derivatives, a characteristic fragmentation pathway is the loss of a hydrogen cyanide (HCN) molecule from the quinoline ring system. rsc.orgcdnsciencepub.com The fragmentation patterns of the diethyl and amine substituents would also provide structural confirmation. nih.govnih.gov

The use of high-resolution mass spectrometry (e.g., Time-of-Flight, TOF) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the analyte and its fragments, which is invaluable for unequivocal identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS stands as a cornerstone for the trace analysis of non-volatile organic compounds like this compound in complex matrices. This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The development of a robust LC-MS/MS method is critical for pharmacokinetic studies, metabolism research, and environmental monitoring.